molecular formula C14H17N5O2S B6782125 N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide

N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B6782125
M. Wt: 319.38 g/mol
InChI Key: GHVVVFODVILNSX-UHFFFAOYSA-N
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Description

N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Properties

IUPAC Name

N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-9-8-22-13(16-9)12-7-19(5-6-21-12)14(20)17-11-3-4-15-18-10(11)2/h3-4,8,12H,5-7H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVVVFODVILNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CN(CCO2)C(=O)NC3=C(N=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized using a condensation reaction between a thioamide and a haloketone.

    Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: Finally, the different ring systems are coupled together using amide bond formation reactions under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

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